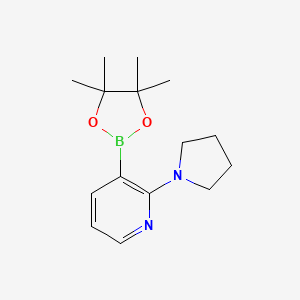![molecular formula C17H20BNO5S B1451437 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913835-89-9](/img/structure/B1451437.png)
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
Vue d'ensemble
Description
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is a useful research compound. Its molecular formula is C17H20BNO5S and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules .
Mode of Action
Boronic acids are known to interact with their targets through the formation of cyclic boronate esters with 1,2- or 1,3-diols in biological molecules . This interaction is reversible and pH-dependent, allowing boronic acids to act as reversible covalent inhibitors .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound might be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological targets suggests that they may modulate the activity of these targets, potentially leading to changes in cellular function .
Analyse Biochimique
Biochemical Properties
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming a reversible covalent bond with the serine residue in the active site of these enzymes. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, this compound can interact with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by disrupting the cell cycle and inhibiting proteasome activity. This leads to the accumulation of misfolded proteins and subsequent cell death
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The compound binds to the serine residue in the active site of the enzyme, forming a reversible covalent bond. This binding prevents the enzyme from hydrolyzing peptide bonds, thereby inhibiting its activity . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit serine proteases without causing significant toxicity . At higher doses, this compound can induce adverse effects such as liver and kidney damage, as well as gastrointestinal disturbances. These toxic effects are likely due to the compound’s ability to inhibit proteasome activity and disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to protein degradation and turnover. The compound interacts with enzymes such as proteasomes and serine proteases, affecting their activity and, consequently, the overall metabolic flux . This can lead to changes in metabolite levels and alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . This distribution is crucial for the compound’s activity, as it needs to reach its target enzymes to exert its effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with serine proteases and other target enzymes . The compound’s activity and function can be influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to inhibit their activity effectively. Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, further influencing its activity.
Propriétés
IUPAC Name |
[4-[cyclopropyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5S/c1-24-16-8-2-13(3-9-16)12-19(15-6-7-15)25(22,23)17-10-4-14(5-11-17)18(20)21/h2-5,8-11,15,20-21H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBKRBBFPKRYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661239 | |
| Record name | (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-89-9 | |
| Record name | (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


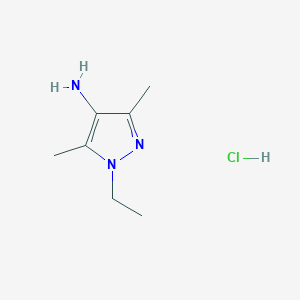
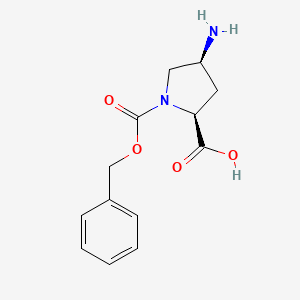
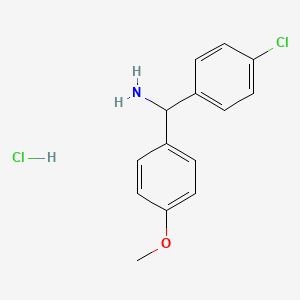

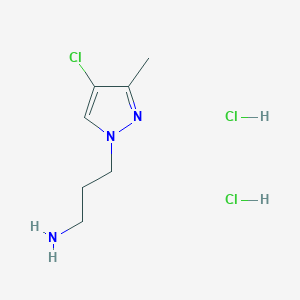
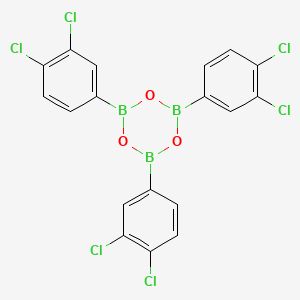
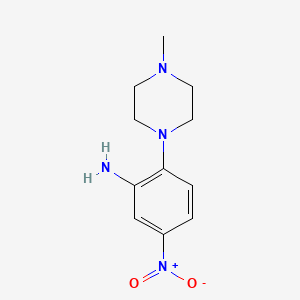
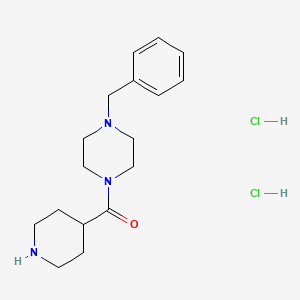


![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)
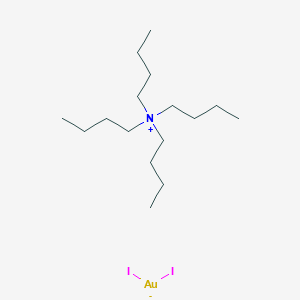
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)
